N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide

Catalog No.
S548706
CAS No.
1311143-71-1
M.F
C18H16N4O2
M. Wt
320.35
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)meth...

CAS Number

1311143-71-1

Product Name

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide

IUPAC Name

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide

Molecular Formula

C18H16N4O2

Molecular Weight

320.35

InChI

InChI=1S/C18H16N4O2/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24)/b13-9-

InChI Key

ORKOHXAJFGRZCL-LCYFTJDESA-N

SMILES

CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O

Solubility

Soluble in DMSO, not in water

Synonyms

JH295; JH 295; JH-295

Description

The exact mass of the compound JH295 is 320.12733 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

JH295, also known as elaboration of an oxindole scaffold led to our most selective compound, oxindole propynamide 16, has shown promise in cancer research []. Studies suggest it may play a role in inhibiting the growth and proliferation of certain cancer cells.

  • Selective Inhibition: Research indicates JH295 exhibits selectivity, meaning it may target cancer cells more effectively than healthy cells []. This is crucial for minimizing side effects during cancer treatment.
  • Origin: JH295 is a synthetic compound developed for research purposes. While the exact inventor isn't publicly available, it's commercially available from various suppliers like Tocris Bioscience [].
  • Significance: Nek2 plays a vital role in mitosis, the process by which cells divide. Inhibiting Nek2 with JH295 allows researchers to study cell division and potentially develop drugs targeting uncontrolled cell growth in cancer [, ].

Molecular Structure Analysis

  • JH295 has a chemical formula of C18H16N4O2 and a molecular weight of 320.35 [].
  • Key features include an alkyne group (C≡C) and a likely cyclic structure containing nitrogen atoms. These features potentially contribute to its binding with Nek2 and its ability to undergo click chemistry reactions [, ].

Chemical Reactions Analysis

  • Due to its commercial availability, the specific synthesis of JH295 isn't publicly available.
  • However, the alkyne group allows JH295 to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a useful tool for attaching other molecules for further research [].

Physical And Chemical Properties Analysis

  • Published data on specific physical properties like melting point, boiling point, and solubility is limited.
  • It's likely insoluble in water but soluble in organic solvents due to its non-polar character [].
  • JH295 acts as an irreversible inhibitor of Nek2. It binds covalently to a cysteine residue (Cys22) in the Nek2 protein, preventing its enzymatic activity [, ].
  • This specifically targets Nek2 with minimal effect on other mitotic kinases, making it a valuable research tool [, ].
  • As with most research chemicals, JH295 should be handled with care following standard laboratory safety protocols.
  • Specific data on toxicity is limited, but it's likely to be irritating and potentially harmful if ingested or inhaled [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2

Exact Mass

320.12733

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Grant PK, Dalchau N, Brown JR, Federici F, Rudge TJ, Yordanov B, Patange O,
2: Boehm CR, Ueda M, Nishimura Y, Shikanai T, Haseloff J. A Cyan Fluorescent
3: Henise JC, Taunton J. Irreversible Nek2 kinase inhibitors with cellular
4: Haseloff J. Old botanical techniques for new microscopes. Biotechniques. 2003

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